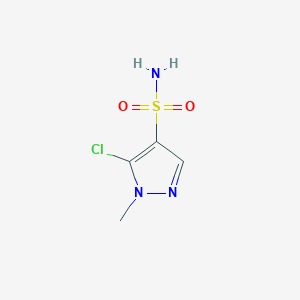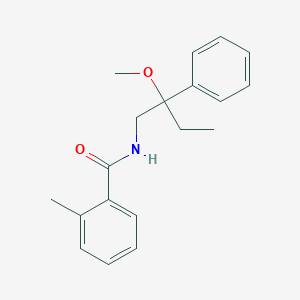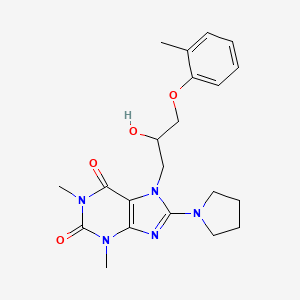
7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a complex molecule that appears to be related to the field of medicinal chemistry and enzyme inhibition. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and applications of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. The second paper discusses the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, which are synthesized by reacting 7-hydroxy derivatives with various nucleophiles under acidic or basic conditions . This suggests that the compound of interest could potentially be synthesized through similar methods, involving the introduction of substituents at the 7-position of a related heterocyclic core.
Molecular Structure Analysis
The molecular structure of the compound includes several distinct functional groups and a heterocyclic core. The presence of a pyrrolidinyl group suggests potential interactions with biological targets, as nitrogen-containing heterocycles are often involved in drug design due to their ability to mimic natural bases in nucleic acids or to interact with enzymes . The compound also contains a purine dione moiety, which is a bicyclic structure that can be involved in a wide range of biological activities.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from the functional groups present. The hydroxy and ether groups suggest potential for participation in reactions such as etherification or esterification. The presence of a dimethyl purine indicates that the molecule could engage in reactions typical of purines, such as substitution or addition reactions at the nitrogen atoms. The pyrrolidinyl group could also undergo reactions typical of secondary amines, such as alkylation or acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings and a lipophilic side chain suggests that the compound may have significant hydrophobic character, which could affect its solubility and membrane permeability. The heterocyclic and dione components may contribute to the compound's acidity or basicity, influencing its solubility in different pH environments. The compound's ability to form hydrogen bonds through its hydroxy group could also affect its physical properties and interactions with biological molecules .
Scientific Research Applications
Synthesis and Chemical Properties
Research on related pyrrolidine derivatives and purine compounds often focuses on the synthesis of novel chemical structures that could have potential applications in medicinal chemistry and drug development. For example, the study on the synthesis of 1,2-Diaryl-6,6-dimethyl-5,6-dihydro-1H-indole-4,7-diones from Arylglyoxals and Enamines demonstrates the creation of fused pyrrole derivatives through domino condensation, annulation, and allylic hydroxylation, highlighting the synthetic versatility of these compounds (Maity & Pramanik, 2013).
Biological Activity
Several studies explore the biological activities of purine derivatives, providing a foundation for the investigation of similar compounds in various biological applications. For instance, substituted pyridines and purines containing 2,4-thiazolidinedione were evaluated for their effects on triglyceride accumulation and their hypoglycemic and hypolipidemic activities, indicating the potential of these compounds in treating metabolic disorders (Kim et al., 2004).
properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-14-8-4-5-9-16(14)30-13-15(27)12-26-17-18(22-20(26)25-10-6-7-11-25)23(2)21(29)24(3)19(17)28/h4-5,8-9,15,27H,6-7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCUOZOGXAOCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N4CCCC4)N(C(=O)N(C3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520571.png)
![N-(6-methoxypyridin-3-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2520572.png)
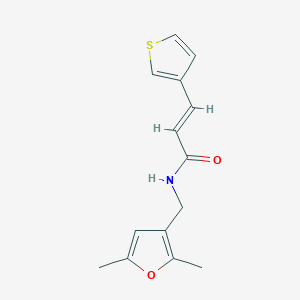

![2-(2,4-dichlorophenoxy)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2520581.png)
![5-Chloro-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2520582.png)

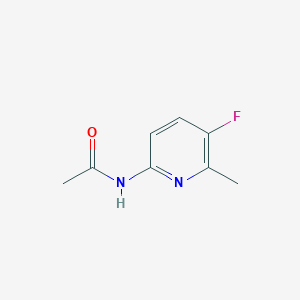
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2520587.png)
![Tert-Butyl (((Meso-1R,5S,6S)-3-Benzyl-3-Azabicyclo[3.1.0]Hexan-6-Yl)Methyl)Carbamate](/img/structure/B2520588.png)

